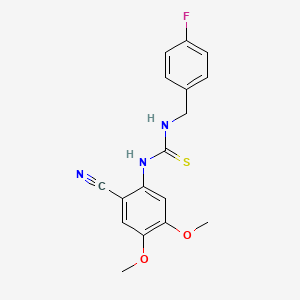

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea

Description

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea (CAS: 692287-63-1) is a substituted thiourea derivative featuring a 2-cyano-4,5-dimethoxyphenyl group and a 4-fluorobenzyl moiety. Thioureas are characterized by the –NH–C(=S)–NH– backbone, which allows for diverse functionalization.

Properties

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-22-15-7-12(9-19)14(8-16(15)23-2)21-17(24)20-10-11-3-5-13(18)6-4-11/h3-8H,10H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRLQRUMTXBTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162066 | |

| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-N′-[(4-fluorophenyl)methyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692287-63-1 | |

| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-N′-[(4-fluorophenyl)methyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692287-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-N′-[(4-fluorophenyl)methyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea (CAS No. 692287-63-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C17H16FN3O2S

- Molecular Weight : 345.39 g/mol

- CAS Number : 692287-63-1

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 μg/mL | Not specified |

| 7b | Staphylococcus epidermidis | 0.25 μg/mL | Not specified |

| Thiourea Derivative | E. coli | Varies by derivative | Varies by derivative |

In a study examining various thiourea derivatives, compound 7b was noted for its potent activity against Staphylococcus species, indicating that structural modifications can enhance antimicrobial efficacy .

Antitumor Activity

The potential antitumor activity of this compound has also been explored. Compounds with similar structures have shown promise as cyclin-dependent kinase (CDK) inhibitors, which are critical in regulating the cell cycle.

Case Study: CDK Inhibition

A related study focused on compounds targeting CDK2 and CDK9, revealing that specific structural features contribute to their inhibitory potency. For example, a compound with a similar thiourea structure demonstrated an IC50 value of against CDK2 and against CDK9 . Although direct data on this compound is limited, the structural parallels suggest potential for similar activity.

The mechanisms through which thiourea derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or tumor cell proliferation.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Biofilm Disruption : Certain thioureas can disrupt biofilm formation in bacteria, enhancing their susceptibility to antibiotics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiourea Derivatives

Structural and Functional Group Comparisons

Key structural analogues and their substituents are summarized below:

Key Observations:

Electron-Withdrawing vs. In contrast, methoxy (–OCH₃) groups increase electron density, which may influence solubility and redox stability . Nitro (–NO₂) and trifluoromethyl (–CF₃) groups in analogues enhance lipophilicity and metabolic resistance .

Aromatic vs.

Physicochemical Properties

- Lipophilicity: Fluorinated and nitro-substituted analogues exhibit higher logP values, favoring blood-brain barrier penetration. The target compound’s balance of –OCH₃ (polar) and –F (nonpolar) may optimize bioavailability.

- Thermal Stability : Methoxy groups generally enhance thermal stability, as seen in dimethoxy-containing derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea, and what reagents/conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves reacting a substituted isothiocyanate (e.g., 4-fluorobenzyl isothiocyanate) with an amine precursor (e.g., 2-cyano-4,5-dimethoxyaniline) under reflux in a polar aprotic solvent like acetone or THF. Key parameters include stoichiometric control (1:1 molar ratio) and reaction time (1–3 hours). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the thiourea product .

- Validation : Confirm purity using melting point analysis and thin-layer chromatography (TLC). For reproducibility, ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this thiourea derivative?

- Methodology :

- FT-IR : Identify characteristic thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹). The cyano group (C≡N) exhibits a sharp peak near 2200–2260 cm⁻¹ .

- NMR :

- ¹H NMR : Methoxy protons (4,5-OCH₃) appear as singlets at δ ~3.8–4.0 ppm. Aromatic protons from the fluorobenzyl group show splitting patterns due to para-fluorine coupling (δ ~7.0–7.5 ppm).

- ¹³C NMR : The thiocarbonyl (C=S) resonates at δ ~180–185 ppm, while the cyano carbon (C≡N) appears at δ ~115–120 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiourea derivatives?

- Methodology :

- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to assess how electronic (e.g., cyano vs. nitro groups) and steric factors influence activity. For example, cyano groups enhance hydrogen-bonding potential, which may improve target binding .

- Dose-Response Studies : Re-evaluate conflicting data under standardized assay conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects from experimental variables .

Q. How do crystallographic studies elucidate intermolecular interactions critical for stabilizing this compound’s bioactive conformation?

- Methodology :

- X-ray Diffraction : Resolve the crystal structure to identify intramolecular hydrogen bonds (e.g., N-H···S, C-H···O) and planarity of the thiourea core. Dihedral angles between aromatic rings and the C=S group (e.g., <10° vs. >70°) dictate conformational flexibility and ligand-receptor compatibility .

- DFT Calculations : Validate experimental data by modeling electron density distributions and non-covalent interactions (e.g., π-stacking of dimethoxyphenyl groups) .

Q. What electrochemical properties (e.g., redox behavior) influence the compound’s reactivity in biological systems?

- Methodology :

- Cyclic Voltammetry (CV) : Characterize reduction potentials of functional groups (e.g., cyano at ~−1.2 V vs. Ag/AgCl) to predict electron-transfer pathways. The 4-fluorobenzyl group may stabilize radical intermediates during redox reactions .

- LC-MS/MS : Track metabolic degradation products in simulated physiological conditions (e.g., liver microsomes) to correlate electrochemical stability with bioavailability .

Q. How can computational docking studies guide the design of analogs targeting specific enzymes (e.g., HIV-1 reverse transcriptase)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions between the thiourea’s C=S group and enzyme active sites (e.g., hydrophobic pockets or catalytic residues like Lys101). Adjust substituents (e.g., methoxy vs. trifluoromethyl) to optimize binding free energy (ΔG) .

- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., replacing 4-fluoro with 4-chloro) on binding affinity (ΔΔG) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.